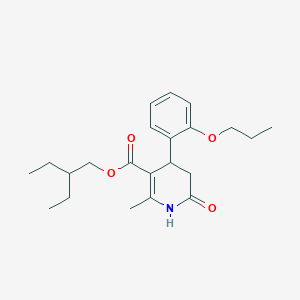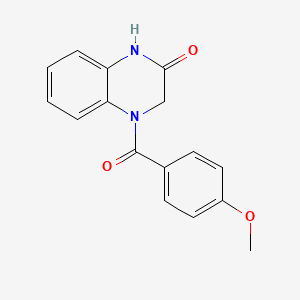![molecular formula C18H14N2O3S B4699532 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione](/img/structure/B4699532.png)
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione
Descripción general
Descripción
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione is a heterocyclic compound that features both benzoxazole and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione typically involves the reaction of 2-mercaptobenzoxazole with an appropriate isoindole derivative. One common method includes the condensation of 2-mercaptobenzoxazole with a propyl-substituted isoindole-1,3-dione under basic conditions, such as using triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoxazole or isoindole derivatives.
Aplicaciones Científicas De Investigación
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the isoindole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
Uniqueness
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione is unique due to the presence of both benzoxazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new materials and bioactive molecules .
Propiedades
IUPAC Name |
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-12-6-1-2-7-13(12)17(22)20(16)10-5-11-24-18-19-14-8-3-4-9-15(14)23-18/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGFWIKXPSFKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)
![N-benzyl-3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzamide](/img/structure/B4699480.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4699493.png)
![N-benzyl-N-methyl-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-formylhydrazinecarbothioamide](/img/structure/B4699514.png)

![3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4699525.png)
![6-benzyl-2-(4-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4699545.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4699558.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)
![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)
